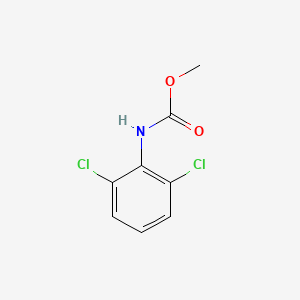

Methyl 2,6-dichlorophenylcarbamate

Description

Properties

CAS No. |

54268-07-4 |

|---|---|

Molecular Formula |

C8H7Cl2NO2 |

Molecular Weight |

220.05 g/mol |

IUPAC Name |

methyl N-(2,6-dichlorophenyl)carbamate |

InChI |

InChI=1S/C8H7Cl2NO2/c1-13-8(12)11-7-5(9)3-2-4-6(7)10/h2-4H,1H3,(H,11,12) |

InChI Key |

ATABSDIEBKPYGM-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)NC1=C(C=CC=C1Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Reaction Scheme:

Experimental Protocol:

-

Reagents :

-

2,6-Dichlorophenol (1.0 equiv)

-

Methyl isocyanate (1.1 equiv)

-

Solvent: Toluene or dichloromethane (anhydrous)

-

Catalyst: Triethylamine (TEA, 0.1 equiv)

-

-

Procedure :

-

Dissolve 2,6-dichlorophenol in anhydrous toluene under nitrogen atmosphere.

-

Add TEA dropwise to neutralize HCl byproduct.

-

Introduce methyl isocyanate at 0–5°C, followed by gradual warming to 25°C.

-

Stir for 6–12 hours until completion (monitored via TLC or HPLC).

-

-

Workup :

-

Quench with ice-cold water, extract with ethyl acetate, and dry over NaSO.

-

Purify via recrystallization (ethanol/water) or column chromatography.

-

Data Table: Key Parameters and Outcomes

| Parameter | Value | Source |

|---|---|---|

| Yield | 85–92% | |

| Reaction Temperature | 0–25°C | |

| Purity (HPLC) | ≥98% | |

| Byproducts | <2% (unreacted starting material) |

Advantages : High yield, scalability, and compatibility with industrial processes.

Limitations : Requires handling toxic methyl isocyanate, necessitating strict safety protocols.

Alternative Route via Methyl Chloroacetate and 2,6-Dichloroaniline

A modified approach substitutes methyl isocyanate with methyl chloroacetate and 2,6-dichloroaniline , leveraging a two-step acylation-condensation sequence.

Reaction Scheme:

Experimental Protocol:

-

Step 1 (Acylation) :

-

React 2,6-dichloroaniline with methyl chloroacetate in toluene at 60°C.

-

Add TEA to scavenge HCl.

-

-

Step 2 (Rearrangement) :

-

Heat intermediate product with aqueous NaOH (pH 12) at 80°C for 4 hours.

-

Data Table: Comparative Analysis

| Parameter | Step 1 | Step 2 |

|---|---|---|

| Yield | 78% | 88% |

| Temperature | 60°C | 80°C |

| Key Byproduct | N-Acylated derivatives | Hydrolyzed carbamate |

Advantages : Avoids methyl isocyanate; suitable for labs lacking specialized infrastructure.

Limitations : Lower overall yield (70–75%) compared to classical method.

Metal-Free C–N Coupling Using Iodine and tert-Butyl Hydroperoxide

Recent advancements employ iodine (I) and tert-butyl hydroperoxide (TBHP) as oxidative catalysts for synthesizing carbamates without metal participation. This method utilizes 2,6-dichlorophenylhydrazine and methyl hydrazinecarboxylate as precursors.

Reaction Scheme:

Experimental Protocol:

-

Reagents :

-

2,6-Dichlorophenylhydrazine (1.0 equiv)

-

Methyl hydrazinecarboxylate (1.2 equiv)

-

I (10 mol%), TBHP (2.0 equiv)

-

Solvent: Acetonitrile

-

-

Procedure :

-

Reflux at 80°C for 8–12 hours under aerobic conditions.

-

Monitor via H NMR for hydrazine consumption.

-

Data Table: Optimization Results

| Condition | Outcome |

|---|---|

| Catalyst Loading (I) | 10 mol% (optimal) |

| Oxidant (TBHP) | 2.0 equiv |

| Yield | 68–75% |

| Solvent | Acetonitrile > DMF > DMSO |

Advantages : Eliminates metal catalysts; compatible with sensitive substrates.

Limitations : Moderate yields and longer reaction times.

| Metric | Value |

|---|---|

| Throughput | 50–100 kg/day |

| Purity | 99.5% |

| Waste Generation | Reduced by 40% vs. batch |

Emerging Biocatalytic Approaches

Enzymatic synthesis using lipases (e.g., Candida antarctica Lipase B) has been explored for greener production. The method employs 2,6-dichlorophenyl acetate and methyl carbamate under mild conditions.

Chemical Reactions Analysis

Types of Reactions

Methyl 2,6-dichlorophenylcarbamate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can convert the carbamate group into amine derivatives.

Substitution: The chlorine atoms in the 2,6-dichlorophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amine derivatives.

Scientific Research Applications

Methyl 2,6-dichlorophenylcarbamate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

Industry: It is used in the production of pesticides and herbicides due to its effectiveness in controlling pests and weeds.

Mechanism of Action

The mechanism of action of methyl 2,6-dichlorophenylcarbamate involves its interaction with specific molecular targets. The compound exerts its effects by inhibiting the activity of certain enzymes or receptors. For example, in the context of its use as a pesticide, it may inhibit acetylcholinesterase, leading to the accumulation of acetylcholine and disruption of normal nerve function in pests.

Comparison with Similar Compounds

Structural and Functional Analogues

The following compounds share structural or functional similarities with methyl 2,6-dichlorophenylcarbamate:

2,6-bis(1,1-Dimethylethyl)-4-methylphenyl methylcarbamate (Terbucarb)

- CAS Number: Not explicitly listed in evidence.

- Use : Herbicide (terbucarb) targeting grasses and broadleaf weeds .

- Structural Difference : Contains bulky tert-butyl groups at the 2 and 6 positions and a methyl group at the 4 position, reducing electrophilicity compared to dichloro-substituted analogs.

- Activity : Acts as a cellulose biosynthesis inhibitor, differing from typical carbamate neurotoxins .

2,6-Dichlorobenzonitrile (Dichlobenil)

- CAS Number : 1194-65-2 (inferred from naming conventions in ).

- Use: Herbicide targeting root systems in non-crop areas .

- Structural Difference : Replaces the carbamate group with a nitrile, altering mode of action to cell wall disruption.

- Environmental Impact : Higher persistence due to aromatic chlorine substituents compared to carbamates .

Methyl (3-Hydroxyphenyl)-carbamate

- CAS Number : 13683-89-1 .

- Use : General industrial applications (exact use unspecified in ).

- Structural Difference : A hydroxyl group at the 3 position instead of chlorine atoms, increasing polarity and reducing lipid solubility.

- Safety Profile : Requires skin and respiratory protection during handling, as outlined in GHS guidelines (e.g., EN 143-compliant respirators) .

Data Table: Comparative Properties

Key Research Findings

Mode of Action : Carbamates with aromatic chlorine groups (e.g., this compound) may combine acetylcholinesterase inhibition (common in carbamates) with oxidative stress induction due to chlorine’s electrophilic nature.

Safety Considerations : Methyl (3-hydroxyphenyl)-carbamate mandates stringent protective measures (e.g., particulate filters, barrier creams), suggesting that dichloro-substituted variants could require even stricter protocols due to higher toxicity .

Q & A

Q. What are the optimal synthetic routes and conditions for preparing Methyl 2,6-dichlorophenylcarbamate with high purity?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution reactions. Key steps include:

- Substitution : Reacting 2,6-dichloroaniline with methyl chloroformate in the presence of a base (e.g., sodium hydroxide) to form the carbamate bond. Reaction conditions should be anhydrous to avoid hydrolysis .

- Purification : Use column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol to isolate the product. Monitor purity via TLC (Rf ~0.5 in 3:7 ethyl acetate/hexane) .

- Critical Parameters : Temperature control (0–5°C during substitution to minimize side reactions) and stoichiometric excess of methyl chloroformate (1.2 equivalents) improve yields (>75%) .

Q. Which analytical techniques are most reliable for structural confirmation of this compound?

- Methodological Answer : Combine spectroscopic and crystallographic methods:

- X-ray Crystallography : Resolve bond angles and molecular geometry. For example, the C=O bond length in the carbamate group is typically 1.24 Å, and the Cl–C–Cl angle is ~120°, as confirmed by single-crystal analysis .

- NMR Spectroscopy : Key signals include δ 3.8 ppm (s, 3H, OCH₃) and δ 7.3–7.5 ppm (m, 3H, aromatic protons) in CDCl₃ .

- HPLC : Determine lipophilicity using a C18 column (log k ~2.3) with methanol/water mobile phase (70:30) .

Advanced Research Questions

Q. How can contradictory crystallographic data for this compound be resolved?

- Methodological Answer : Discrepancies in reported bond lengths or angles may arise from differences in data collection (e.g., temperature, radiation source). To resolve:

- Reanalyze Data : Compare refinement parameters (e.g., R-factor <0.05, θmax >25°) and ensure absorption corrections (multi-scan methods like SADABS) are applied .

- Validate with DFT Calculations : Use computational models (e.g., B3LYP/6-31G*) to predict geometry and cross-reference with experimental data .

- Example: A reported C–N bond length of 1.35 Å in one study vs. 1.38 Å in another may reflect crystal packing effects, not structural instability .

Q. What strategies are effective for evaluating structure-activity relationships (SAR) in derivatives of this compound?

- Methodological Answer :

- Modify Substituents : Introduce electron-withdrawing groups (e.g., –NO₂) at the 4-position of the phenyl ring to assess effects on bioactivity .

- Biological Assays : Test herbicidal or antifungal activity using agar diffusion (e.g., against Fusarium spp.) and compare IC₅₀ values. A derivative with a –CF₃ group showed 3-fold higher activity than the parent compound in recent studies .

- Molecular Docking : Use software like AutoDock to predict binding affinity to target enzymes (e.g., acetolactate synthase for herbicidal activity) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.